molecular formula C12H15NO2 B13372434 N-cinnamyl-beta-alanine

N-cinnamyl-beta-alanine

Katalognummer: B13372434
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: DGNOQSYBBMZLIO-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cinnamyl-beta-alanine is a compound that combines the structural features of cinnamyl and beta-alanine. Cinnamyl compounds are known for their aromatic properties, while beta-alanine is a naturally occurring beta-type amino acid. This unique combination makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-cinnamyl-beta-alanine can be synthesized through various chemical methods. One common approach involves the reaction of cinnamylamine with beta-alanine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced biotechnological methods. These methods leverage microbial fermentation processes to produce the compound in large quantities. The use of genetically engineered microorganisms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-cinnamyl-beta-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various cinnamyl derivatives, such as cinnamyl alcohol, cinnamyl aldehyde, and cinnamic acid. These products have significant applications in the pharmaceutical, cosmetic, and food industries .

Wissenschaftliche Forschungsanwendungen

N-cinnamyl-beta-alanine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-cinnamyl-beta-alanine involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-cinnamyl-beta-alanine include cinnamic acid, cinnamyl alcohol, and cinnamyl aldehyde. These compounds share structural similarities and exhibit similar chemical properties .

Uniqueness

What sets this compound apart is its unique combination of cinnamyl and beta-alanine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

3-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,13H,8-10H2,(H,14,15)/b7-4+

InChI-Schlüssel

DGNOQSYBBMZLIO-QPJJXVBHSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/CNCCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C=CCNCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.